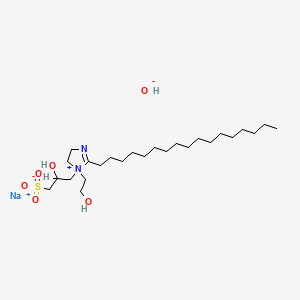
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Introduction of Functional Groups: The hydroxyl and sulfonate groups are introduced through subsequent reactions involving appropriate reagents such as alcohols and sulfonating agents.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a solvent or catalyst in various organic reactions due to its ionic nature and stability.
Biology
In biological research, it may be used as a surfactant or emulsifying agent in formulations for drug delivery or biochemical assays.
Medicine
In medicine, it could be explored for its potential as an antimicrobial agent or in the formulation of pharmaceuticals.
Industry
In industry, it may find applications in the production of specialty chemicals, coatings, and materials due to its unique properties.
Mécanisme D'action
The mechanism by which Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide exerts its effects involves interactions with molecular targets such as enzymes, cell membranes, and proteins. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions, influencing the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium acetate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
Compared to these similar compounds, Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide has unique functional groups that confer specific properties such as enhanced solubility and reactivity. The presence of long alkyl chains and multiple functional groups makes it particularly versatile for various applications.
Propriétés
Numéro CAS |
14350-98-2 |
|---|---|
Formule moléculaire |
C25H51N2NaO6S |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
sodium;3-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C25H50N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h24,28-29H,2-23H2,1H3;;1H2/q;+1;/p-1 |
Clé InChI |
FKHUODNVGOLIJR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



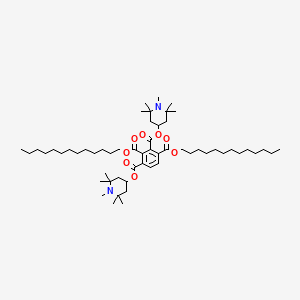
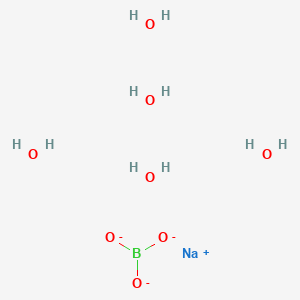
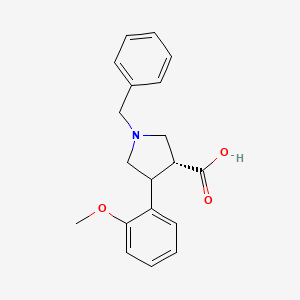
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
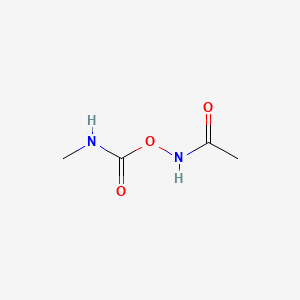
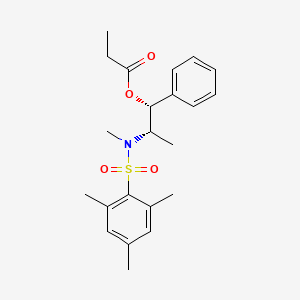
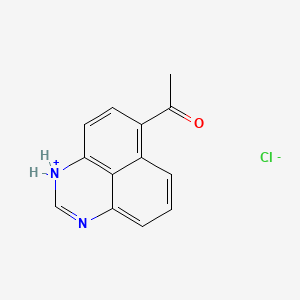
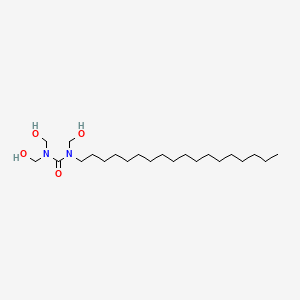

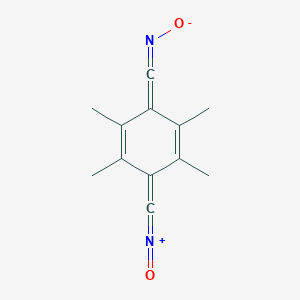
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


